炭酸コバルト

概要

説明

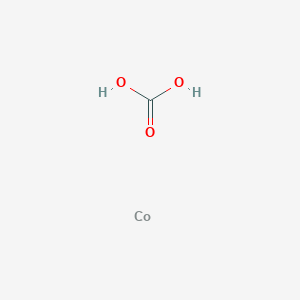

Cobalt(II) carbonate, also known as cobalt(II) carbonate, is an inorganic compound with the chemical formula CoCO₃. This reddish-pink solid is a paramagnetic material and is an intermediate in the hydrometallurgical purification of cobalt from its ores. It is also used as an inorganic pigment and a precursor to various catalysts .

科学的研究の応用

Cobalt(II) carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of cobalt-based catalysts and coordination complexes.

Biology and Medicine: Cobalt compounds, including cobalt carbonate, are studied for their potential use in biomedicine.

Industry: Cobalt(II) carbonate is used in the production of pigments, ceramics, and as a mineral dressing agent. .

準備方法

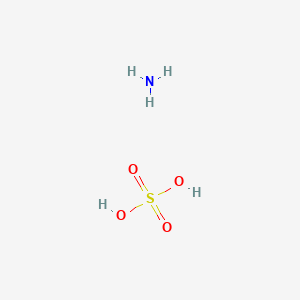

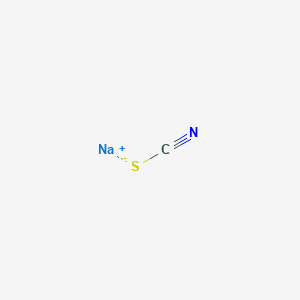

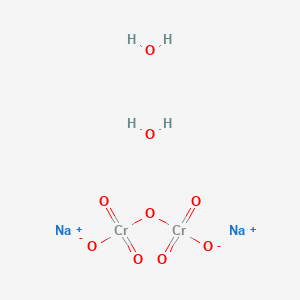

Cobalt(II) carbonate can be synthesized through several methods. One common laboratory method involves the reaction of cobalt(II) sulfate with sodium bicarbonate: [ \text{CoSO}_4 + 2 \text{NaHCO}_3 \rightarrow \text{CoCO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction is typically used in the precipitation of cobalt from an extract of its roasted ores .

In industrial settings, cobalt carbonate is often produced using a continuous carbonate precipitation method. This involves using cobalt chloride solution as the cobalt source and ammonium bicarbonate as the precipitant. The process includes steps such as precipitation, filtration, washing, and drying to obtain cobalt carbonate with uniform particle size distribution and high phase purity .

化学反応の分析

Cobalt(II) carbonate undergoes various chemical reactions, including:

Reaction with Acids: Cobalt(II) carbonate reacts with mineral acids to form cobalt salts and carbon dioxide. For example[ \text{CoCO}_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} \rightarrow [\text{Co}(\text{H}_2\text{O})_6]\text{Cl}_2 + \text{CO}_2 ]

Oxidation: When heated in the presence of oxygen, cobalt carbonate decomposes to form cobalt(II,III) oxide and carbon dioxide[ 6 \text{CoCO}_3 + \text{O}_2 \rightarrow 2 \text{Co}_3\text{O}_4 + 6 \text{CO}_2 ]

Coordination Complex Formation: Cobalt(II) carbonate can react with ligands to form various coordination complexes. .

作用機序

The mechanism of action of cobalt carbonate primarily involves its ability to form coordination complexes and undergo redox reactions. In catalytic applications, cobalt carbonate can be converted to cobalt oxide, which acts as a catalyst in various chemical reactions. The catalytic activity is often attributed to the ability of cobalt to cycle between different oxidation states, facilitating electron transfer processes .

類似化合物との比較

Cobalt(II) carbonate is similar to other transition metal carbonates, such as nickel carbonate and iron carbonate. it is unique in its specific applications and properties:

特性

CAS番号 |

513-79-1 |

|---|---|

分子式 |

CH2CoO3 |

分子量 |

120.958 g/mol |

IUPAC名 |

carbonic acid;cobalt |

InChI |

InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

ZJRWDIJRKKXMNW-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Co+2] |

正規SMILES |

C(=O)(O)O.[Co] |

Color/Form |

Red powder or rhombohedral crystals Pink rhombohedral crystals |

密度 |

4.2 g/cu cm |

melting_point |

280 °C (decomposes) |

Key on ui other cas no. |

7542-09-8 513-79-1 |

物理的記述 |

DryPowder; WetSolid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

賞味期限 |

Stable under recommended storage conditions. /Cobalt(II) carbonate hydrate/ |

溶解性 |

In water, 0.00014 g/100 g water at 20 °C Almost insoluble in water 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C Almost insoluble in alcohol, methyl acetate Insoluble in ethanol |

同義語 |

CoCO3, Carbonic acid cobalt salt |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cobalt carbonate?

A1: The molecular formula of cobalt carbonate is CoCO3. It has a molecular weight of 118.94 g/mol.

Q2: How is cobalt carbonate characterized structurally?

A2: Several techniques are used for structural characterization, including X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) to visualize morphology, and transmission electron microscopy (HR-TEM) for high-resolution imaging. []

Q3: Does the solubility of cobalt carbonate vary?

A3: Yes, the solubility of basic cobalt carbonate differs significantly depending on its source. Acidic solutions generally show better solubility compared to basic solutions. Physico-chemical properties such as surface area, pore volume, and purity influence the solubility. []

Q4: What are some applications of cobalt carbonate in materials science?

A4: Cobalt carbonate is a valuable precursor for synthesizing various cobalt-based materials. For instance, it can be used to create cobalt oxide (Co3O4), a highly efficient catalyst for the oxygen evolution reaction (OER) in alkaline electrolytes. [, , , ]

Q5: How does cobalt carbonate contribute to the performance of supercapacitors?

A5: Nickel-cobalt carbonate hydroxide, with a sea-urchin-like structure, demonstrates potential as a high-performance supercapacitor electrode material. The unique morphology enhances charge/ion diffusion, leading to improved electrochemical properties. []

Q6: Can cobalt carbonate be used for hydrogen production?

A6: Yes, cobalt carbonate hydroxide hydrate nanowires, grown on a suitable substrate like titanium mesh, have been successfully used as catalysts for on-demand hydrogen generation from alkaline sodium borohydride (NaBH4) solution. []

Q7: Are there methods to control the morphology of cobalt carbonate during synthesis?

A7: Yes, controlling factors like stirring speed, reaction temperature, and pH value during synthesis significantly influences the morphology of cobalt carbonate. These parameters affect the nucleation and growth of primary and secondary particles. []

Q8: Has computational chemistry been used to study cobalt carbonate?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and catalytic activity of cobalt carbonate-based materials, particularly in the context of oxygen evolution reaction (OER) catalysis. []

Q9: How does the presence of cobalt oxide (Co3O4) affect basic cobalt carbonate?

A9: The presence of cobalt oxide (Co3O4) in basic cobalt carbonate can significantly reduce its water solubility, impacting its performance in certain applications. []

Q10: Are there specific safety considerations when working with cobalt compounds?

A10: While cobalt is an essential trace element, precautions should be taken when handling cobalt compounds. Appropriate personal protective equipment should be used, and exposure should be minimized in accordance with relevant safety regulations.

Q11: What are some analytical methods used to quantify cobalt carbonate?

A11: Several methods are employed for quantification, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) for elemental analysis and thermogravimetric analysis (TG) to study thermal decomposition behavior. [, ]

Q12: What happens to cobalt carbonate at high temperatures?

A12: Thermal decomposition of basic cobalt carbonate occurs in stages. Initially, crystallization water dehydrates around 303 K, followed by the decomposition of basic cobalt carbonate to Co3O4 powder at 493 K. Above 625 K, complete decomposition occurs in an air atmosphere. []

Q13: Does the source of basic cobalt carbonate affect its solubility?

A13: Yes, the solubility of basic cobalt carbonate in water varies depending on its source. Physicochemical properties like crystal structure, thermal properties, and pore structure, influenced by the source, play a role in determining solubility. []

Q14: Are there alternative cobalt sources for livestock feed?

A14: Yes, cobalt lactate is a relatively new, soluble cobalt source for livestock feed. Studies demonstrate comparable growth performance, carcass characteristics, and tissue cobalt concentrations in cattle fed cobalt lactate compared to traditional sources like cobalt acetate and cobalt carbonate. []

Q15: Can industrial byproducts be used as a source of cobalt carbonate?

A15: Yes, research shows that battery-grade cobalt carbonate can be successfully recovered from industrial byproducts like PTA (purified terephthalic acid) oxidation residue. This approach highlights the potential for resource recovery and waste minimization in cobalt production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)